molecular formula C7H8ClN B130927 2-Chlorobenzylamine CAS No. 89-97-4

2-Chlorobenzylamine

Cat. No. B130927
CAS RN: 89-97-4
M. Wt: 141.6 g/mol
InChI Key: KDDNKZCVYQDGKE-UHFFFAOYSA-N
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Description

2-Chlorobenzylamine is a chemical compound that serves as a building block in various chemical syntheses. It is an amine derivative of chlorobenzene where the amine group is attached to the benzene ring through a methylene bridge. This compound is of interest due to its potential applications in the synthesis of complex organic molecules and materials with diverse structural architectures and properties.

Synthesis Analysis

The synthesis of derivatives of 2-chlorobenzylamine has been reported in the literature. For instance, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was synthesized from the reaction of 2-hydroxy-3-methoxy-1-benzaldehyde (o-vanillin) with 2-chlorobenzylamine . Additionally, tris-2-chlorobenzylamine has been prepared from aqueous ammonia and 2-chlorobenzyl chloride in ethanol . These syntheses involve nucleophilic substitution reactions and condensation reactions, which are common in the formation of amine derivatives.

Molecular Structure Analysis

The molecular structure of 2-chlorobenzylamine derivatives has been extensively studied. For example, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically and found to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular structure of chlorobenzene, a related compound, has been determined to be distorted by the chlorine substituent, affecting the bond lengths and angles adjacent to the chlorine atom . This distortion is likely to be present in 2-chlorobenzylamine as well, influencing its reactivity and interactions.

Chemical Reactions Analysis

2-Chlorobenzylamine and its derivatives participate in various chemical reactions. The chlorobenzylaminebis(ethylenediamine)cobalt(III) salts, which use benzylamine derivatives as ligands, have been synthesized and their solvolytic aquation and hydrolysis by base have been studied . These reactions are influenced by resonance contributions, steric factors, and inductive effects from the benzyl radical and its substituents. The reactivity of these compounds can vary significantly depending on the nature of the substituents and the structure of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chlorobenzylamine derivatives are closely related to their molecular structure. The crystal structure analysis provides insights into the density and geometric parameters of these compounds . The dielectric properties of chlorocadmate(II) and chlorocuprate(II) complexes based on benzylamine and its N-methylated derivatives have been measured, indicating their potential applications in materials science . The crystal packing and stability are often influenced by hydrogen bonding and other intermolecular interactions, as seen in the crystal structure of N-salicylidene-2-hydroxy-5-bromobenzylamine .

Scientific Research Applications

  • Organic Synthesis : “2-Chlorobenzylamine” is often used as a building block in organic synthesis . It can react with other compounds to form a variety of products, making it a valuable tool in the creation of complex organic molecules .

  • Neutralization of Acids : “2-Chlorobenzylamine” can neutralize acids in exothermic reactions to form salts plus water . This property can be useful in various chemical processes where neutralization of an acid is required .

  • Formation of Salts : When “2-Chlorobenzylamine” reacts with acids, it forms salts . These salts can have various applications depending on their properties .

  • Research Use : “2-Chlorobenzylamine” is available for research use . Researchers can use it to study its properties, reactions, and potential applications .

  • Safety Testing : Due to its corrosive nature, “2-Chlorobenzylamine” can be used in safety testing. Its reactions with various materials can provide valuable information about those materials’ resistance to corrosive substances .

  • Chemical Education : “2-Chlorobenzylamine” can be used in chemical education as an example of a chlorinated amine. Its reactions and properties can be studied to understand the behavior of similar compounds .

  • Organic Synthesis : “2-Chlorobenzylamine” is often used as a building block in organic synthesis . It can react with other compounds to form a variety of products, making it a valuable tool in the creation of complex organic molecules .

  • Neutralization of Acids : “2-Chlorobenzylamine” can neutralize acids in exothermic reactions to form salts plus water . This property can be useful in various chemical processes where neutralization of an acid is required .

  • Formation of Salts : When “2-Chlorobenzylamine” reacts with acids, it forms salts . These salts can have various applications depending on their properties .

  • Research Use : “2-Chlorobenzylamine” is available for research use . Researchers can use it to study its properties, reactions, and potential applications .

  • Safety Testing : Due to its corrosive nature, “2-Chlorobenzylamine” can be used in safety testing. Its reactions with various materials can provide valuable information about those materials’ resistance to corrosive substances .

  • Chemical Education : “2-Chlorobenzylamine” can be used in chemical education as an example of a chlorinated amine. Its reactions and properties can be studied to understand the behavior of similar compounds .

Safety And Hazards

Inhalation of vapors of 2-Chlorobenzylamine may severely irritate mucous membranes and the upper respiratory tract . It may severely irritate and possibly burn the skin . It is a severe eye irritant and may cause permanent damage or temporary blindness . Contact with molten substance may cause severe burns to skin and eyes .

properties

IUPAC Name

(2-chlorophenyl)methanamine
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InChI

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
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InChI Key

KDDNKZCVYQDGKE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)CN)Cl
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Molecular Formula

C7H8ClN
Record name 2-CHLOROBENZYLAMINE
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DSSTOX Substance ID

DTXSID3059002
Record name 2-Chlorobenzylamine
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Molecular Weight

141.60 g/mol
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Physical Description

2-chlorobenzylamine appears as a colorless liquid with a slight amine odor. Somewhat soluble in water. Denser than water. Vapors are heavier than air. Inhalation of vapors may severely irritate mucous membranes and upper respiratory tract. May severely irritate and possible burn skin. Severe eye irritant. May cause permanent damage or temporary blindness.
Record name 2-CHLOROBENZYLAMINE
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Product Name

2-Chlorobenzylamine

CAS RN

89-97-4
Record name 2-CHLOROBENZYLAMINE
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Record name 2-Chlorobenzylamine
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Record name 2-Chlorobenzylamine
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Record name 2-Chlorobenzylamine
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Synthesis routes and methods

Procedure details

A 250 mL, round-bottomed, 3-necked flask was charged with 82.5 g of 20% aqueous potassium hydroxide and 20 g (73.6 mmol) of 2-chlorobenzylphthalimide. The reaction mixture was refluxed (bath temperature 130° C.) for 18.3 h with stirring, and then allowed to cool to room temperature. A mixture containing 50 mL of water and 50 mL of concentrated hydrochloric acid was then added dropwise and the reaction mixture was heated under reflux for a further 22.5 hours. The reaction mixture was then allowed to cool, and the cooled reaction mixture was filtered, and the collected solids were washed with 5×10 mL of water, and dried in a vacuum oven. NMR, IR and GC analysis indicated these to be mainly phthalic acid contaminated with 2-chlorobenzylphthalamic acid (11.2 g, 92%). The filtrate was rendered basic (pH 10) by the addition of potassium hydroxide pellets, and was then extracted with 4×100 mL of methylene chloride. After stripping of the solvent, a 98% yield (10.23 g) of 2-chlorobenzylamine was obtained (purity 99% by GC).
Quantity
82.5 g
Type
reactant
Reaction Step One
Name
2-chlorobenzylphthalimide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzylamine
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2-Chlorobenzylamine
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2-Chlorobenzylamine
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2-Chlorobenzylamine
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2-Chlorobenzylamine

Citations

For This Compound
327
Citations
Q Chen, CE Buss, VG Young Jr, S Fox - Journal of Chemical …, 2005 - Springer
… A better yield (69%) for 1 was achieved in acetonitrile solution from 2chlorobenzyl chloride and 2-chlorobenzylamine. The recrystallized compounds gave elemental analyses for C, H, N…
Number of citations: 11 link.springer.com
I Bayar, L Khedhiri, F Lefebvre, V Ferretti… - Journal of Molecular …, 2019 - Elsevier
… (ClC 7 H 6 NH 3 )·NO 3 (I) and (ClC 7 H 6 NH 3 )·ClO 4 (II) were synthesized from an aqueous mixture of 2-chlorobenzylamine and the corresponding concentrated acid (cold 65% HNO …
Number of citations: 3 www.sciencedirect.com
M Crespo, X Solans, M Font-Bardía - Journal of organometallic chemistry, 1994 - Elsevier
The cyclometallated compound [PtMe(SMe 2 )(C 6 H 4 CHNCH 2 C 6 H 4 C1-2)] (1) undergoes a displacement reaction with PPh 3 to yield a cyclometallated platinum(II) compound […
Number of citations: 17 www.sciencedirect.com
V Rukmani, K Prachi, KV Mangoankar - Asian Journal of Chemistry, 2008 - hero.epa.gov
Binary and ternary complexes of the type ML and MXL [M= Cu (II), Ni (II), Co (II), Mn (II) and Fe (III)]; X= 5-chlorosalicylidene-2-chlorobenzylamine and L= 5-chlorosalicylidene-4-…
Number of citations: 7 hero.epa.gov
H Ünver, M Yıldız, H Özay, TN Durlu - Spectrochimica Acta Part A …, 2009 - Elsevier
… (E)-2-[(2-Chlorobenzylimino)methyl]methoxyphenol has been synthesized from the reaction of 2-hydroxy-3-methoxy-1-benzaldehyde(o-vanillin) with 2-chlorobenzylamine. The title …
Number of citations: 38 www.sciencedirect.com
D Lakhe, KV Mangaonkar - J. Chem. Pharm. Res, 2012 - researchgate.net
Mixed schiff base ligand complexes of Mn (II), Co (II), Ni (II), Cu (II), and Fe (III) with N-(5-nitro-2-hydroxybenzylidene)-2-chlorobenzylamine and N-(5-nitro-2-hydroxybenzylidene)-4-…
Number of citations: 14 www.researchgate.net
AKK Lewis, S Caddick, O Esposito, FGN Cloke… - Dalton …, 2009 - pubs.rsc.org
… Hence, the reaction between equimolar amounts of 2-chlorobenzylamine and Pd(I t Bu) 2 in d 6 -benzene was examined by NMR, which showed that the reaction was complete within a …
Number of citations: 9 pubs.rsc.org
ZJ Keaid - 2023 - cdnx.uobabylon.edu.iq
… A tridentate Schiff base ligand was via the condensation reaction between 2-Chlorobenzylamine and 2-hydroxybenzaldehyde ,and characterized by physical and analytical technique …
Number of citations: 0 cdnx.uobabylon.edu.iq
D Kowalczyk, Ł Albrecht - Chemical Communications, 2015 - pubs.rsc.org
… Preliminary studies identified 2-chlorobenzylamine 2a as the most suitable amine for the devised synthetic strategy (see ESI† for the amine screening details). Initially the temperature of …
Number of citations: 23 pubs.rsc.org
K Husain
Number of citations: 0

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